2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine
Overview
Description
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a methoxy group at the 5-position, a methyl group at the N-position, and a 3,4-dichlorobenzylthio group at the 2-position. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-diketone and a guanidine derivative under acidic or basic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via a nucleophilic substitution reaction using methanol and a suitable leaving group.
N-Methylation: The N-methylation of the pyrimidine ring can be achieved using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Attachment of the 3,4-Dichlorobenzylthio Group: The final step involves the nucleophilic substitution of a 3,4-dichlorobenzyl halide with a thiol group on the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the benzylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under catalytic hydrogenation conditions to remove the chlorine atoms or reduce the pyrimidine ring.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products, reduced pyrimidine derivatives.
Substitution: Amino or thiol-substituted pyrimidine derivatives.
Scientific Research Applications
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-((3,4-Dichlorobenzyl)sulfanyl)-5-((4-methoxybenzyl)sulfanyl)-1,3,4-thiadiazole
- 3-[(3,4-Dichlorobenzyl)sulfanyl]-4-methyl-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole
Uniqueness
2-((3,4-Dichlorobenzyl)sulfanyl)-5-methoxy-N-methyl-4-pyrimidinamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-5-methoxy-N-methylpyrimidin-4-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13Cl2N3OS/c1-16-12-11(19-2)6-17-13(18-12)20-7-8-3-4-9(14)10(15)5-8/h3-6H,7H2,1-2H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYVJDGUSWUBIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1OC)SCC2=CC(=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13Cl2N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401150008 | |
Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]-5-methoxy-N-methyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401150008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338954-52-2 | |
Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]-5-methoxy-N-methyl-4-pyrimidinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338954-52-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(3,4-Dichlorophenyl)methyl]thio]-5-methoxy-N-methyl-4-pyrimidinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401150008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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